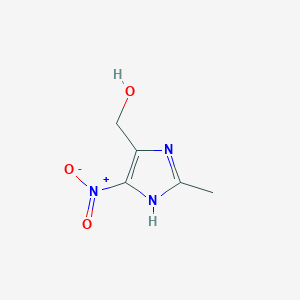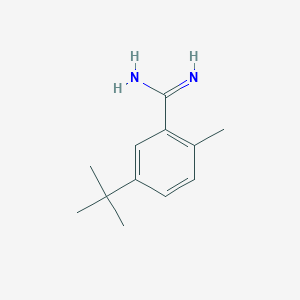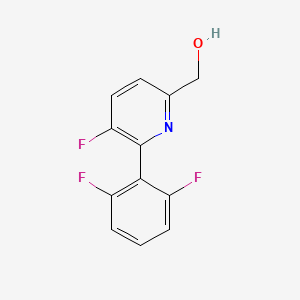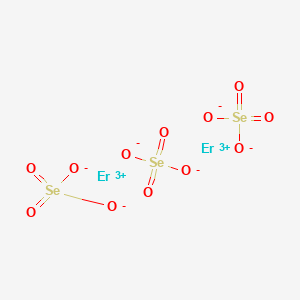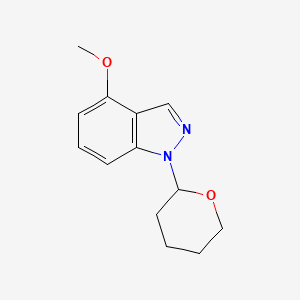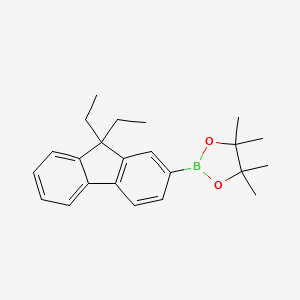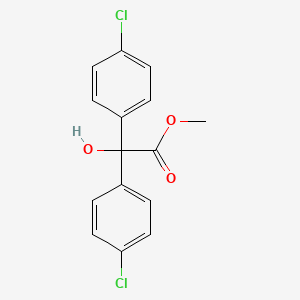
Methyl 2,2-bis(4-chlorophenyl)-2-hydroxyacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,2-bis(4-chlorophenyl)-2-hydroxyacetate is an organic compound with the molecular formula C15H12Cl2O3. This compound is characterized by the presence of two 4-chlorophenyl groups attached to a central carbon atom, which is also bonded to a hydroxyl group and a methyl ester group. It is a derivative of acetic acid and is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,2-bis(4-chlorophenyl)-2-hydroxyacetate typically involves the reaction of 2,2-bis(4-chlorophenyl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds through esterification, where the carboxylic acid group of 2,2-bis(4-chlorophenyl)acetic acid reacts with methanol to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as distillation and crystallization, further enhances the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2,2-bis(4-chlorophenyl)-2-hydroxyacetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The chlorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,2-bis(4-chlorophenyl)-2-oxoacetate.
Reduction: Formation of 2,2-bis(4-chlorophenyl)-2-hydroxyethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2,2-bis(4-chlorophenyl)-2-hydroxyacetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of various industrial products.
Wirkmechanismus
The mechanism of action of methyl 2,2-bis(4-chlorophenyl)-2-hydroxyacetate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play a crucial role in its reactivity and interactions with biological molecules. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Bis(4-chlorophenyl)acetic acid: A precursor in the synthesis of methyl 2,2-bis(4-chlorophenyl)-2-hydroxyacetate.
Dichlorodiphenyldichloroethane (DDD): A structurally similar compound with different chemical properties and applications.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C15H12Cl2O3 |
|---|---|
Molekulargewicht |
311.2 g/mol |
IUPAC-Name |
methyl 2,2-bis(4-chlorophenyl)-2-hydroxyacetate |
InChI |
InChI=1S/C15H12Cl2O3/c1-20-14(18)15(19,10-2-6-12(16)7-3-10)11-4-8-13(17)9-5-11/h2-9,19H,1H3 |
InChI-Schlüssel |
KGYNKXFCPICMMI-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


